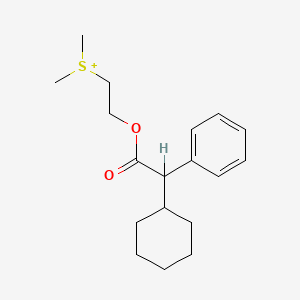
Hexasonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an anticholinergic agent that has been studied for its spasmolytic properties . The compound is characterized by its unique structure, which includes a sulfonium ion and an iodide ion.
Chemical Reactions Analysis
Hexasonium undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexasonium has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonium chemistry.
Biology: Its anticholinergic properties make it a subject of interest in neurobiology research.
Medicine: Although not widely used in clinical practice, this compound has been studied for its potential therapeutic effects as a spasmolytic agent.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexasonium involves its interaction with cholinergic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine, a neurotransmitter, by blocking its receptors. This leads to a reduction in muscle spasms and other cholinergic effects. The molecular targets include muscarinic and nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparison with Similar Compounds
Hexasonium can be compared with other anticholinergic agents such as atropine and scopolamine. While all these compounds share the ability to block acetylcholine receptors, this compound’s unique structure, particularly the presence of the sulfonium ion, distinguishes it from others. This structural difference may influence its pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
Atropine: A well-known anticholinergic agent used in medicine.
Scopolamine: Another anticholinergic agent with similar therapeutic uses.
Methantheline: A synthetic anticholinergic agent used for similar purposes.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activity, which may offer distinct advantages or limitations compared to other anticholinergic agents.
Properties
CAS No. |
25330-82-9 |
|---|---|
Molecular Formula |
C18H27O2S+ |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O2S/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3/q+1 |
InChI Key |
NRZPIZQZOQMVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


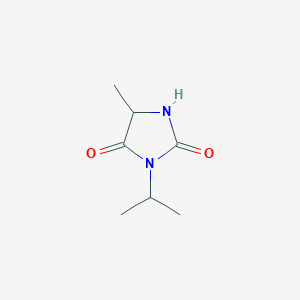
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
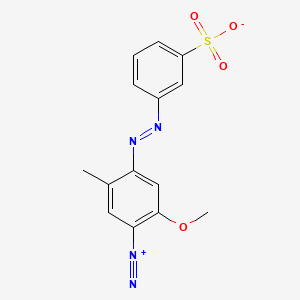
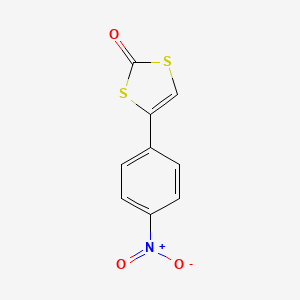
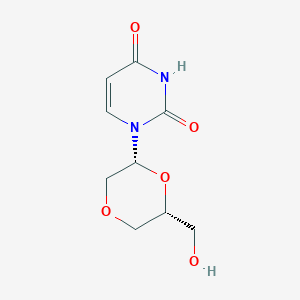
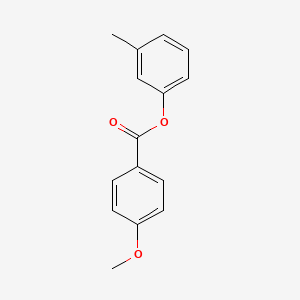


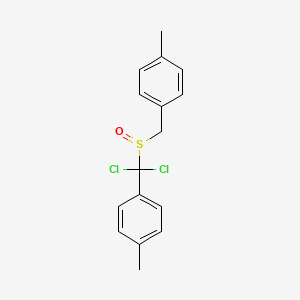
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
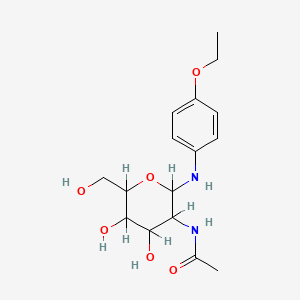
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
